
3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient strategies for the preparation of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves a three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst supported on activated carbon fibers . The reaction conditions typically involve the use of a heterogeneous catalyst, which offers higher efficiency and recyclability compared to homogeneous catalytic protocols .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same carbonylative synthesis method. The use of activated carbon fiber-supported palladium catalysts allows for the efficient and sustainable production of this compound on a larger scale .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the quinazolinone ring enables SNAr reactions at the 2-position. A Cs₂CO₃-promoted reaction with amides in DMSO at 135°C for 24 hours yields 2,3-disubstituted quinazolin-4(3H)-ones via a two-step mechanism: initial SNAr displacement of fluorine followed by cyclization (Table 1, Entry 12) .
Table 1: SNAr Reaction Optimization for Quinazolinone Derivatives
Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
12 | Cs₂CO₃ (2.5) | DMSO | 135 | 24 | 70 |
Conditions: 1.0 mmol substrate, 2.5 mmol amide, 4.0 mL solvent .
FeCl₃-Mediated Cascade Reactions
FeCl₃ catalyzes the decarbonylative annulation of isatins and trifluoroacetimidoyl chlorides to form 2-(trifluoromethyl)quinazolin-4(3H)-ones. This method achieves yields up to 85% under mild conditions (1,2-dichloroethane, 100°C) .
Multi-Component Reactions
A one-pot three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines produces 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. Key advantages include:
-
Metal-free conditions : Reactions proceed at room temperature using K₂CO₃ as a base.
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Broad substrate scope : Tolerates electron-withdrawing/donating groups on the aryl ring .
Example Reaction:
Arenediazonium salt+Nitrile+Bifunctional anilineK2CO3Quinazolin-4(3H)-one
Yield: 65–92% .
Acetylation
The free amino group in 3-amino derivatives undergoes acetylation with acetic anhydride in pyridine (83% yield) .
Condensation with Aldehydes
Reactions with aldehydes (e.g., 4-fluorobenzaldehyde) in glacial acetic acid form styryl-substituted quinazolinones via Knoevenagel-type condensation (40% yield) .
SNAr Pathway
-
Nucleophilic attack : Amide displaces the ortho-fluorine on the benzamide ring.
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Cyclization : Base-promoted intramolecular nucleophilic addition forms the quinazolinone core .
Oxidative Coupling
H₂O₂ facilitates the oxidation of C–H bonds adjacent to nitrogen, promoting cyclization via radical intermediates .
Steric and Electronic Effects of the Trifluoromethyl Group
-
Electron-withdrawing effect : Enhances electrophilicity at the 2-position, accelerating SNAr reactions.
-
Steric hindrance : The ortho-trifluoromethyl group may reduce yields in bulkier substrates .
Comparative Reaction Data
Table 3: Reaction Efficiency Across Methods
Method | Catalyst/Reagent | Yield Range (%) | Key Advantage |
---|---|---|---|
SNAr | Cs₂CO₃ | 50–70 | High regioselectivity |
FeCl₃-mediated | FeCl₃ | 70–85 | Broad substrate tolerance |
H₂O₂ oxidative | H₂O₂ | 65–89 | Eco-friendly oxidant |
Scientific Research Applications
Structure
The structure of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one includes:
- A quinazolinone core
- A trifluoromethyl group attached to a phenyl ring
Anticancer Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action involves:
- Inhibition of Key Signaling Pathways : It targets pathways such as EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial for cancer cell proliferation and survival .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cell division .
- Histone Deacetylase Inhibition : Some studies suggest that it may inhibit histone deacetylases, leading to altered gene expression profiles that favor apoptosis in cancer cells .
Antibacterial Properties
The quinazolinone core has also been explored for antibacterial activity. In silico studies have shown that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
Quinazolinones have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
A comparative analysis of various quinazolinone derivatives reveals that those with additional functional groups tend to exhibit enhanced biological activity. The following table summarizes the antiproliferative effects of selected compounds:
Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
---|---|---|---|
BIQO-19 | 10 | NSCLC | EGFR Inhibition |
9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |
A3 | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |
Study on Antiproliferative Activity
A study focusing on a series of quinazolinones demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 and HT-29, with some compounds achieving IC50 values as low as 10 µM. This highlights the potential of these compounds in cancer therapy.
Investigation into Anti-inflammatory Properties
Another investigation revealed that quinazolinones could act as effective anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines. This opens avenues for research into their use in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)quinazolin-4(3H)-one: Lacks the phenyl group, which may result in different biological activities.
3-Phenylquinazolin-4(3H)-one: Lacks the trifluoromethyl group, affecting its lipophilicity and biological properties.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is unique due to the presence of both the trifluoromethyl and phenyl groups, which contribute to its enhanced biological activities and potential therapeutic applications. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a valuable compound for scientific research and drug development .
Biological Activity
3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent and its ability to inhibit various biological targets, including tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a trifluoromethyl group, which enhances its biological activity by increasing lipophilicity and potentially improving binding affinity to target enzymes.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in anticancer therapies and other pharmacological applications.
Anticancer Activity
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Inhibition of EGFR and VEGFR-2 : Studies have shown that quinazoline derivatives, including this compound, exhibit significant inhibitory effects on EGFR and VEGFR-2. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against these targets, indicating potent activity ( ).
Compound Target IC50 (µM) This compound EGFR 0.02 - 0.05 Similar Derivative VEGFR-2 0.01 - 0.08 -
Cytotoxicity Against Cancer Cell Lines : The compound has shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For example, one study reported IC50 values of around 1.5 - 9.43 µM for derivatives with similar structures ( ).
Cell Line IC50 (µM) MCF-7 1.5 - 9.43 HCT116 1.5 - 9.43 HepG2 Comparable to standard drugs
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tyrosine Kinases : By blocking the activity of EGFR and VEGFR-2, the compound disrupts signaling pathways essential for tumor growth and angiogenesis.
- Induction of Apoptosis : Flow cytometric analyses have indicated that treatment with this compound can lead to significant apoptosis in cancer cells, particularly in the HCT116 line ( ).
Case Studies
- Dual Targeting Approach : In a recent study, a series of quinazoline derivatives were designed to simultaneously inhibit both EGFR and VEGFR-2, showcasing the potential for multi-targeted cancer therapy. The most active compounds demonstrated superior efficacy compared to established drugs like sorafenib ( ).
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the quinazoline core can significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl at the phenyl ring has been shown to improve binding affinity and potency against cancer cell lines ( ).
Properties
Molecular Formula |
C15H9F3N2O |
---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-2-4-8-13(11)20-9-19-12-7-3-1-5-10(12)14(20)21/h1-9H |
InChI Key |
XCIKENYZILUSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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